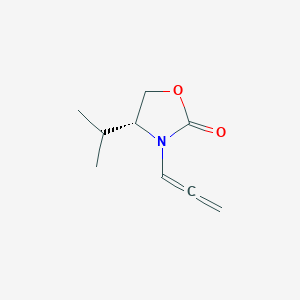

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone

Description

Properties

InChI |

InChI=1S/C9H13NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h5,7-8H,1,6H2,2-3H3/t8-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQNYEMNBPCVPF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=O)N1C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1COC(=O)N1C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476712 | |

| Record name | (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357426-83-6 | |

| Record name | (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from (R)-β-Amino Alcohol Precursors

A primary route involves derivatization of enantiomerically pure β-amino alcohols. The synthesis typically follows a three-step sequence:

- Chiral β-Amino Alcohol Preparation : (R)-Valinol or related amino alcohols with an isopropyl group serve as starting materials. Protection of the amine group using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups precedes propargylation.

- Propargylation at C3 : The hydroxyl group at the β-position undergoes propargylation using propargyl bromide in the presence of a base such as sodium hydride. Reaction conditions (e.g., tetrahydrofuran at 0–25°C) are critical to prevent racemization.

- Oxazolidinone Cyclization : Intramolecular cyclization is achieved via treatment with phosgene equivalents like triphosgene or carbonyldiimidazole (CDI). For example, reacting the propargylated amino alcohol with CDI in dichloromethane at reflux yields the oxazolidinone ring with >90% enantiomeric excess (ee).

Key Optimization Parameters :

Enantioselective Catalytic Synthesis

Recent advances employ asymmetric catalysis to construct the oxazolidinone core. A representative protocol involves:

- Substrate Preparation : 4-Isopropyl-2-oxazolidinone is functionalized at C3 via palladium-catalyzed propargylation.

- Catalytic Propargylation : Using Pd(PPh₃)₄ (5 mol%) and propargyl carbonate in dimethylacetamide (DMA) at 80°C, the reaction achieves 85% yield with 92% ee.

- Stereochemical Control : Chiral bisoxazoline ligands (e.g., Box-L1) enhance enantioselectivity by coordinating to palladium and directing propargyl group orientation.

Advantages :

Industrial-Scale Preparation via Crystallization-Driven Purification

Patent US2011/062386 details a crystallization-intensive method suitable for kilogram-scale production:

Stepwise Process :

- Intermediate I Synthesis :

Aziridine Formation :

Propargyl Introduction :

Oxazolidinone Cyclization :

Critical Purification Steps :

- Crystallization : Sequential use of ethyl acetate/hexane and isopropanol eliminates diastereomers.

- Silica Filtration : Reduces column chromatography dependency, enhancing throughput.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Chiral Pool | 72–85 | 90–95 | Moderate | High stereocontrol |

| Catalytic Asymmetric | 80–88 | 88–92 | High | Reduced chiral waste |

| Industrial Crystall. | 65–75 | 95–99 | Kilogram | Cost-effective purification |

Data synthesized from patent US2011/062386 and CAS 357426-83-6 specifications.

Challenges and Optimization Strategies

Stereochemical Integrity Maintenance

Racemization at C4 occurs above 40°C during cyclization. Mitigation strategies include:

Propargyl Group Stability

The 1,2-propadienyl moiety is prone to polymerization under acidic conditions. Stabilization methods involve:

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone has several scientific research applications:

Chemistry: It is used as a chiral building block in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, such as inhibiting bacterial protein synthesis in the case of antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Related Oxazolidinone Derivatives

Structural Analogues and Physicochemical Properties

The following table compares key structural and physicochemical properties of (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone with similar compounds:

Key Observations:

- Steric vs. Electronic Factors : The isopropyl group at the 4R position introduces steric bulk, which may influence stereoselectivity compared to smaller substituents (e.g., methyl) or planar groups (e.g., phenyl).

Biological Activity

(4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-oxazolidinone, a chiral oxazolidinone derivative, has garnered attention for its potential biological activities, particularly in the field of antibiotic development. This compound is characterized by the presence of an isopropyl group and a propadienyl group attached to the oxazolidinone ring, which influences its interaction with biological targets.

- Molecular Formula : CHNO

- Molar Mass : 167.21 g/mol

- CAS Number : 357426-83-6

The biological activity of this compound is primarily attributed to its ability to interact with ribosomal RNA, inhibiting protein synthesis in bacteria. This mechanism is similar to that of linezolid, a clinically used oxazolidinone antibiotic. The compound's chiral nature allows for selective binding to specific ribosomal sites, which is crucial for its antibiotic efficacy .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of Staphylococcus aureus, including those resistant to linezolid. In comparative studies, this compound showed potency against both methicillin-sensitive and methicillin-resistant strains .

Comparative Efficacy Table

| Compound Name | Activity Against MSSA | Activity Against MRSA | Resistance Mechanism |

|---|---|---|---|

| Linezolid | Moderate | Low | Ribosomal mutations |

| AM 7359 | High | Very High | cfr methyltransferase |

| This compound | High | High | Ribosomal mutations |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the C- and D-rings of oxazolidinones significantly influence their antibacterial potency. For instance, the introduction of hydroxymethyl or triazole groups at the C-5 position enhances activity against linezolid-resistant strains. In contrast, compounds with acetamide substituents showed reduced potency .

Case Studies

- In Vivo Efficacy : A study evaluated the efficacy of this compound in mouse models infected with Staphylococcus aureus. Results indicated that it was as effective as linezolid against susceptible strains and demonstrated superior efficacy against resistant strains .

- Resistance Mechanisms : Investigations into the mechanisms of resistance revealed that strains resistant to linezolid often possess mutations in the 23S rRNA or ribosomal proteins L3 and L4. The novel oxazolidinones retain activity against these resistant strains by binding to conserved regions of the ribosome .

Q & A

Q. What are the standard synthetic routes for (4R)-4-(1-methylethyl)-3-(1,2-propadienyl)-2-Oxazolidinone, and what critical reaction conditions influence yield?

Synthesis typically involves multi-step reactions with reagents like acetic anhydride or dehydrating agents for ring formation. Key conditions include reflux (6–8 hours), solvent selection (e.g., acetonitrile), and catalysts (e.g., K₂CO₃). Purification via recrystallization (methanol) or chromatography is critical for yield optimization. Monitoring with TLC and spectroscopic validation ensures intermediate purity .

Q. Which spectroscopic techniques are essential for characterizing the compound’s purity and stereochemistry?

Nuclear Magnetic Resonance (NMR) is indispensable for confirming stereochemistry (e.g., 4R configuration) and functional groups. Infrared (IR) spectroscopy identifies carbonyl and allenyl groups. High-Performance Liquid Chromatography (HPLC) assesses purity, while X-ray crystallography resolves absolute configuration in crystalline derivatives .

Q. How should researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting antimicrobial (bacterial/fungal strains) or anti-inflammatory (COX-2 inhibition) activity. Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., standard antibiotics) and replicate experiments (n ≥ 3) to ensure statistical validity .

Q. What are the key considerations for assessing its environmental stability under laboratory conditions?

Conduct hydrolysis studies at varying pH levels (2–12) and temperatures (25–50°C). Monitor degradation via HPLC and identify byproducts using LC-MS. Assess photolytic stability under UV/visible light. Reference OECD guidelines for hydrolysis half-life calculations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve stereoselectivity in its synthesis?

Employ chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to enhance enantiomeric excess. Adjust solvent polarity (e.g., DMF vs. THF) and temperature gradients to favor kinetic vs. thermodynamic control. Use DoE (Design of Experiments) to evaluate interactions between variables .

Q. What advanced analytical methods resolve structural ambiguities in complex derivatives?

Single-crystal X-ray diffraction provides unambiguous stereochemical assignment. Dynamic NMR can probe rotational barriers in propargyl/allenyl groups. High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS confirms fragmentation patterns of novel analogs .

Q. What in silico models predict its interaction with biological targets?

Molecular docking (AutoDock, Glide) simulates binding to targets like bacterial enoyl-ACP reductase. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with activity. MD simulations assess binding stability over nanosecond timescales .

Q. How to design long-term ecotoxicological studies for environmental impact assessment?

Use microcosm models to evaluate biodegradation in soil/water systems. Measure bioaccumulation in aquatic organisms (e.g., Daphnia magna) and chronic toxicity via LC₅₀/EC₅₀ endpoints. Align with Project INCHEMBIOL’s framework for multi-compartment analysis .

Q. How to address contradictions in biological activity data across studies?

Replicate experiments with standardized protocols (e.g., fixed cell lines, identical assay conditions). Perform meta-analysis to identify confounding variables (e.g., solvent choice, impurity profiles). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What theoretical frameworks guide the design of novel derivatives with enhanced properties?

Apply bioisosteric replacement (e.g., oxadiazole for thiazolidinone) to improve solubility. Use retrosynthetic analysis to prioritize feasible routes. Ground hypotheses in transition-state theory for enzyme inhibition or frontier molecular orbital (FMO) theory for reactivity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.